molecular formula C21H20N4OS B2397076 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide CAS No. 477493-49-5

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide

Cat. No.: B2397076
CAS No.: 477493-49-5
M. Wt: 376.48
InChI Key: KWAZKBGXYZXSCA-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide is a complex organic compound that features a thiazole ring, a cyanophenyl group, and a diethylamino benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the cyclization of appropriate thioamides with α-bromo-4-cyanoacetophenone . The reaction conditions often require the use of solvents such as ethanol and the presence of bases like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group or other reducible functionalities within the molecule.

    Substitution: The thiazole ring and benzamide moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide involves its interaction with specific molecular targets. The thiazole ring and cyanophenyl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-3-25(4-2)18-11-9-17(10-12-18)20(26)24-21-23-19(14-27-21)16-7-5-15(13-22)6-8-16/h5-12,14H,3-4H2,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAZKBGXYZXSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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